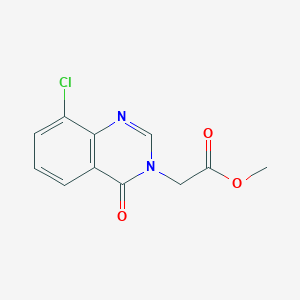

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate typically involves the condensation of appropriate starting materials under controlled conditions. A common synthetic route might include:

Starting Materials: 8-chloroquinazolin-4-one and methyl bromoacetate.

Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Hydrazinolysis and Hydrazide Formation

The methyl ester group undergoes nucleophilic substitution with hydrazine hydrate to form hydrazide derivatives, a key step in synthesizing bioactive compounds.

This reaction is critical for generating intermediates used in further functionalization, such as condensation with aldehydes (see Section 2).

Cyclocondensation with Aldehydes

The hydrazide derivative reacts with aromatic aldehydes to form hydrazones, which exhibit varied pharmacological properties.

These hydrazones are precursors for azetidine derivatives when reacted with chloroacetyl chloride (Section 3).

Nucleophilic Substitution Reactions

The ester group participates in nucleophilic substitution with amines or thiols, enabling linker diversification.

Oxidation and Functional Group Transformations

The quinazolinone core and side chain undergo oxidation to modify electronic properties.

Epoxide Ring-Opening Reactions

The compound reacts with epoxides to form β-amino alcohol derivatives, expanding structural diversity.

Suzuki-Miyaura Coupling

While not directly reported for this compound, analogous quinazolinones undergo palladium-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the 2-position.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate has been studied for its cytotoxic effects against various cancer cell lines. Research indicates that compounds derived from quinazolinone scaffolds exhibit significant cytotoxicity against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer). One study reported that certain derivatives showed up to five times more potency than standard chemotherapeutic agents like 5-fluorouracil .

Mechanism of Action

The mechanism of action for the anticancer effects of these compounds often involves the activation of apoptotic pathways, particularly through the activation of procaspase-3. Compounds such as those derived from this compound have demonstrated the ability to activate caspases, leading to enhanced apoptosis in cancer cells .

Antimicrobial Properties

Antifungal Activity

The compound has shown promising antifungal activity against pathogens like Rhizoctonia solani, with structure-activity relationship (SAR) studies indicating that specific substitutions on the quinazolinone scaffold enhance antifungal efficacy. For instance, modifications at the 6-position significantly improved activity, demonstrating the importance of structural variations in developing effective antifungal agents .

Bacterial Inhibition

In addition to antifungal properties, this compound derivatives have been evaluated for antibacterial activity. Studies have reported significant inhibition against various bacterial strains, making these compounds potential candidates for developing new antibiotics .

Agricultural Applications

Fungicides

Research has also explored the use of this compound as a novel fungicide. Its efficacy against agricultural pathogens suggests that it could be developed into a sustainable option for crop protection, particularly in managing diseases caused by fungal pathogens .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Various studies have highlighted how different substituents affect potency and selectivity for biological targets. For example:

| Substituent Position | Effect on Activity |

|---|---|

| C-6 | Increased cytotoxicity and antifungal activity |

| C-8 | Enhanced binding affinity to target enzymes |

This table summarizes how specific modifications can lead to improved therapeutic profiles.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Cytotoxicity Evaluation : A study demonstrated that derivatives showed IC50 values significantly lower than traditional chemotherapeutics in various human cancer cell lines, indicating their potential as effective anticancer agents .

- Antifungal Testing : In vitro assays confirmed that modified quinazolinone compounds exhibited superior antifungal activity compared to existing fungicides, suggesting their viability as new agricultural treatments .

- Bacterial Resistance Studies : The compound's effectiveness against resistant bacterial strains was evaluated, showing promise in combating antibiotic-resistant infections .

Wirkmechanismus

The mechanism of action of Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate would depend on its specific biological target. Generally, compounds in the quinazolinone family can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

8-chloroquinazolin-4-one: A precursor in the synthesis of Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate.

Quinazolin-4-one: A core structure in many biologically active compounds.

Methylquinazolin-4-one: A related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of both the chloro and ester functional groups, which can influence its reactivity and biological activity.

Biologische Aktivität

Methyl(8-chloro-4-oxoquinazolin-3(4H)-yl)acetate is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential as an inhibitor of monoamine oxidase (MAO), its cytotoxic effects on cancer cells, and other pharmacological properties.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the reaction of substituted quinazoline derivatives with acetylating agents. The synthesis typically involves the use of reagents such as triethylamine and hydrazine, followed by purification techniques like recrystallization and chromatography.

2.1. Inhibition of Monoamine Oxidase (MAO)

One of the primary areas of investigation for this compound is its inhibitory effect on MAO enzymes, which are crucial in the metabolism of neurotransmitters. The compound has been shown to exhibit selective inhibition towards MAO-A and MAO-B isoforms:

| Compound | MAO-A IC50 (µM) | MAO-B IC50 (µM) |

|---|---|---|

| This compound | 0.75 | 0.27 |

The structure–activity relationship (SAR) studies indicate that modifications in the quinazoline scaffold significantly influence the inhibitory potency against these enzymes. For instance, substituents such as hydroxyl or methoxy groups enhance binding affinity and selectivity towards MAO-B, while other modifications lead to decreased activity .

2.2. Cytotoxicity Against Cancer Cells

In addition to its enzymatic inhibition properties, this compound has demonstrated significant cytotoxicity against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| SW620 (Colon Cancer) | 5.0 |

| PC-3 (Prostate Cancer) | 3.5 |

| NCI-H23 (Lung Cancer) | 4.0 |

Studies have shown that this compound activates apoptotic pathways by increasing caspase activity, which is crucial for programmed cell death in cancer cells . The introduction of different substituents at the C-6 position on the quinazoline ring has been correlated with enhanced cytotoxic effects, indicating a clear structure–activity relationship .

2.3. Other Pharmacological Properties

This compound has also been evaluated for additional biological activities:

- Anticonvulsant Activity : Some derivatives exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and related disorders.

- Antimicrobial Activity : Preliminary studies suggest that certain analogs possess antimicrobial effects against various bacterial strains.

3. Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- Monoamine Oxidase Inhibition : A study published in Bioorganic & Medicinal Chemistry highlighted that compounds with a similar structure showed promising results as selective MAO inhibitors, emphasizing the importance of structural modifications for enhancing efficacy .

- Cytotoxicity Evaluation : Research conducted on a series of quinazoline derivatives indicated that certain modifications led to significantly increased cytotoxicity against human cancer cell lines, supporting the potential therapeutic application of these compounds in oncology .

Eigenschaften

IUPAC Name |

methyl 2-(8-chloro-4-oxoquinazolin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3/c1-17-9(15)5-14-6-13-10-7(11(14)16)3-2-4-8(10)12/h2-4,6H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQZZTYSIQXQJBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC2=C(C1=O)C=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.